GYKI 52466 - 102771-26-6

GYKI 52466

Catalog Number: EVT-269236
CAS Number: 102771-26-6
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a selective, noncompetitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , , , , , , , , ] It is widely employed in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. [, , , , , , , , , , , , , , , , ]

NBQX

Relevance: Like GYKI 52466, NBQX is an AMPA/kainate receptor antagonist. Both compounds are frequently used in research to investigate the role of these receptors in various neurological processes, including excitotoxicity, epilepsy, and pain. [, , ] Several studies have directly compared the effects of NBQX and GYKI 52466 in various experimental models. [, , ] For instance, both drugs have been shown to suppress reflexly induced epileptic responses with similar potencies. []

GYKI 53655

Compound Description: GYKI 53655, the 3-N-methylcarbamyl analog of GYKI 52466, exhibits enhanced potency as an AMPA/kainate receptor antagonist compared to its parent compound. [] This increased affinity arises from faster binding and slower unbinding rates to AMPA receptors. []

Relevance: GYKI 53655 and GYKI 52466 are structurally related 2,3-benzodiazepines, sharing the core structure with modifications at the 3-N position. [] The introduction of the methylcarbamoyl group in GYKI 53655 significantly enhances its potency as an AMPA receptor antagonist compared to GYKI 52466. []

GYKI 53405

Compound Description: As the 3-N-acetyl analog of GYKI 52466, GYKI 53405 also demonstrates increased potency in inhibiting AMPA/kainate receptors compared to the parent compound. [] Similar to GYKI 53655, its enhanced activity is attributed to faster association and slower dissociation rates. []

Relevance: Similar to GYKI 53655, GYKI 53405 is structurally related to GYKI 52466, differing only in the substituent at the 3-N position of the benzodiazepine ring. [] The presence of the acetyl group in GYKI 53405 enhances its affinity for AMPA receptors compared to GYKI 52466, although it is less potent than GYKI 53655. []

Cyclothiazide

Relevance: Studies have investigated the interaction between cyclothiazide and GYKI 52466 at AMPA receptors. [, , ] It has been found that cyclothiazide can reduce the inhibitory potency of GYKI 52466, suggesting an allosteric interaction between their binding sites on the receptor. [, , ]

Aniracetam

Relevance: Aniracetam, like cyclothiazide, potentiates AMPA receptor currents by slowing down desensitization. [] This shared mechanism of action with cyclothiazide allows for a comparison of their interactions with GYKI 52466. []

Dizocilpine (MK-801)

Relevance: While GYKI 52466 targets AMPA/kainate receptors, dizocilpine selectively blocks NMDA receptors. [, ] This difference in receptor selectivity highlights the distinct roles of NMDA and AMPA receptors in various neurological phenomena. Researchers often use these antagonists in combination to dissect the specific contributions of each receptor subtype to a particular physiological or pathological process. [, ]

1-(4-Aminophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one (Compound 6)

Compound Description: This compound, often referred to as "Compound 6" in the literature, is a potent noncompetitive AMPA receptor antagonist. [] It exhibits structural similarities to GYKI 52466 but with modifications to the benzodiazepine ring.

CGP 37849

Relevance: In contrast to GYKI 52466's action on AMPA/kainate receptors, CGP 37849 specifically targets NMDA receptors. [, ] Studies have investigated their combined effects on various behaviors. [, ] Notably, GYKI 52466 can reverse the anticataleptic effects of CGP 37849, suggesting an interplay between AMPA and NMDA receptor systems in modulating motor function. []

Source and Classification

Gyki-52466 is synthesized from precursor compounds through a series of chemical reactions. It belongs to the class of 2,3-benzodiazepines and has been studied for its potential therapeutic effects in neurological conditions such as epilepsy and neuroprotection against excitotoxicity.

Synthesis Analysis

The synthesis of Gyki-52466 involves several key steps:

  1. Formation of the Benzodiazepine Core: The process begins with the condensation of appropriate starting materials to create the core benzodiazepine structure.
  2. Functionalization: The core structure is then functionalized by introducing methylenedioxy and aminophenyl groups.
  3. Purification: The final product undergoes purification using techniques such as recrystallization or chromatography to ensure high purity levels.

The synthetic route may also include oxidation and reduction reactions to modify functional groups on the benzodiazepine core, utilizing reagents like potassium permanganate for oxidation and sodium borohydride for reduction .

Molecular Structure Analysis

The molecular structure of Gyki-52466 can be described as follows:

  • Molecular Formula: C18H18N2O3
  • Molecular Weight: 306.35 g/mol
  • Structural Features: It contains a benzodiazepine ring fused with a dioxole moiety, contributing to its pharmacological properties.

The compound exhibits specific stereochemistry that influences its interaction with AMPA receptors, enhancing its efficacy as an antagonist .

Chemical Reactions Analysis

Gyki-52466 can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form derivatives.
  2. Reduction: Reduction reactions can alter functional groups on the benzodiazepine core.
  3. Substitution: Substitution reactions allow for the introduction of different substituents on the aromatic rings.

These reactions are facilitated by common reagents and conditions tailored for specific outcomes in synthetic chemistry .

Mechanism of Action

Gyki-52466 functions primarily through:

  • Targeting AMPA Receptors: It acts as a negative allosteric modulator, reducing the activity of AMPA receptors involved in excitatory neurotransmission.
  • Biochemical Pathways: The compound influences the glutamatergic pathway, which is essential for synaptic plasticity and memory formation.

Experimental studies have shown that Gyki-52466 inhibits AMPA receptor activity by altering channel-opening rates and affecting current amplitudes in response to glutamate . Inhibition constants have been quantified using various measurement techniques, demonstrating its potency in modulating receptor activity .

Physical and Chemical Properties Analysis

Gyki-52466 exhibits several notable physical and chemical properties:

  • Solubility: It is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier.
  • Stability: The compound shows stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature variations.

These properties are crucial for its potential therapeutic applications in neurology .

Applications

Gyki-52466 has several scientific uses:

  1. Neuropharmacology: It is investigated for its anticonvulsant properties, particularly in preconditioning models against kainic acid-induced seizures.
  2. Research Tool: The compound serves as a valuable tool for studying AMPA receptor function and glutamatergic signaling pathways.
  3. Potential Therapeutics: There is ongoing research into its use as a neuroprotective agent in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases .

Properties

CAS Number

102771-26-6

Product Name

Gyki-52466

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3

InChI Key

LFBZZHVSGAHQPP-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-(p-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
GYKI 52466
GYKI-52466

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.